molecular formula C12H20NO5- B15125073 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)-

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)-

Cat. No.: B15125073
M. Wt: 258.29 g/mol
InChI Key: KHLBNVGMWMAGJM-JGVFFNPUSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy, dimethyl, and ester groups. The stereochemistry of the compound is denoted by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- typically involves multi-step organic reactions. One common method includes the esterification of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity. The specific pathways involved depend on the target enzyme and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-
  • 1,2-Pyrrolidinedicarboxylic acid, 4-[5-(1-hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-

Uniqueness

The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable in specialized applications .

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/p-1/t7-,8+/m0/s1

InChI Key

KHLBNVGMWMAGJM-JGVFFNPUSA-M

Isomeric SMILES

CC1([C@H](CN([C@@H]1C(=O)[O-])C(=O)OC(C)(C)C)O)C

Canonical SMILES

CC1(C(CN(C1C(=O)[O-])C(=O)OC(C)(C)C)O)C

Origin of Product

United States

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